3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is a complex organic compound characterized by the presence of both an imidazole ring and an aniline moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. The compound's structure allows it to engage in multiple chemical interactions, making it valuable for synthesizing more complex molecules.
The synthesis of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are critical for achieving high yields and purity. Catalysts may be employed, and parameters such as temperature, solvent choice, and reaction time must be carefully controlled. In industrial settings, automated systems may be utilized to optimize these parameters further .
The molecular formula of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is C12H16N4, with a molecular weight of 216.28 g/mol. The compound features:
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline can participate in various chemical reactions:
For oxidation reactions, hydrogen peroxide in acidic conditions is typically employed. Reduction can be carried out using sodium borohydride in methanol, while substitution often requires halogenated compounds in the presence of a base .
The mechanism by which 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aniline group participates in hydrogen bonding and π-π interactions. These interactions modulate enzyme activity, receptor binding, and other protein functions, leading to various biological effects .
While specific physical properties such as density or boiling point are not widely reported for this compound, its melting point is also generally unspecified in available literature.
The primary chemical properties include:
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline has several notable applications:
This compound's unique structure and reactivity make it a valuable asset in both research and industrial applications.
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline (CAS 1404113-44-5) exemplifies a strategically engineered hybrid scaffold merging two pharmacologically privileged motifs: a 1H-imidazole ring bearing an aminomethyl substituent and a N,N-dimethylaniline moiety. Its molecular formula (C₁₂H₁₆N₄; MW 216.28 g/mol) [2] [3] [9] enables multifaceted molecular interactions critical for drug discovery. The imidazole ring provides:
This structural duality aligns with trends in FDA-approved nitrogen-containing heterocyclic drugs (59% of small-molecule drugs), where hybrid architectures enhance target engagement and selectivity [10]. As cataloged by suppliers like MolDB and AKSci, this compound’s high purity (97–98%) [2] [3] facilitates its application in developing protease inhibitors, kinase modulators, and chemosensors.
Table 1: Prevalence of Key Nitrogen Heterocycles in FDA-Approved Drugs (2023 Analysis) [10]
Heterocycle Core | Representative Drugs (2023 FDA Approvals) | Therapeutic Applications |
---|---|---|
Imidazole | Quizartinib (Vanflyta™), Nirogacestat (Ogsiveo™) | AML, Desmoid tumors |
Pyridine | Leniolisib (Joenja™), Fezolinetant (Veozah™) | Immunodeficiency, Menopause |
Piperidine | Zavegepant (Zavzpret™), Capivasertib (Truqap™) | Migraine, Breast cancer |
Pyrazole | Pirtobrutinib (Jayprica™), Zuranolone (Zurzuvae™) | Lymphoma, Postpartum depression |
The rational design of aminomethyl-functionalized imidazoles evolved through distinct phases:
Notably, the dimethylaniline moiety’s electron-donating properties (-N(CH₃)₂) enhance the conjugated system’s π-electron density, enabling applications in photoactive probes. This contrasts with earlier analogs like 3-(2-methyl-1H-imidazol-5-yl)aniline (CAS 96139-59-2), which lacks the aminomethyl arm and dimethylation [8].
Table 2: Evolution of Key Aminomethylimidazole Derivatives
Compound | Structural Features | Synthetic Accessibility Era |
---|---|---|
2-(Aminomethyl)-1H-imidazole | No aryl conjugation | Pre-2010 (Low complexity) |
3-(2-Methyl-1H-imidazol-5-yl)aniline | Aniline linkage (no aminomethyl/dimethyl group) | 2010–2015 |
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline | Hybrid scaffold with full functionalization | 2015–Present (High versatility) |
Despite commercial availability, fundamental and applied research gaps persist for this compound:
Table 3: Priority Research Areas for 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Tautomeric dynamics | X-ray crystallography, ¹⁵N-NMR spectroscopy | Rational design of tautomer-specific inhibitors |
Kinome selectivity profiling | ATP-site competition binding assays | Identification of oncology/immunology targets |
Metabolic pathway mapping | LC-MS analysis of hepatocyte incubations | Optimization of pharmacokinetic properties |
Coordination polymer synthesis | Solvothermal reaction with Zn²⁺/Cu²⁺ salts | Development of novel sensing materials |
Flow-chemistry optimization | Continuous Pd-catalyzed coupling in microreactors | Gram-scale synthesis (cost <$200/g) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7